N-(3-Aminopropyl)-L-aspartic acid
Description
Structure
3D Structure
Properties
CAS No. |
188793-17-1 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropylamino)butanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1-4,8H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
DEBQTLDERYMYQH-YFKPBYRVSA-N |
Isomeric SMILES |
C(CN)CN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CN)CNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N 3 Aminopropyl L Aspartic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and conformational behavior of N-(3-Aminopropyl)-L-aspartic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the covalent linkages and revealing the molecule's preferred shapes.
In ¹H NMR spectra, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. For instance, the protons of the aspartic acid moiety and the aminopropyl group exhibit characteristic signals that confirm the N-substitution. The pH of the solution can significantly influence the NMR spectra, as protonation states of the amino and carboxylic acid groups alter the electronic environment and, consequently, the chemical shifts. osti.gov Conformational transitions can be monitored by observing changes in spin-spin coupling constants at different pH values. osti.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbonyl carbons and the carbons adjacent to the nitrogen atoms are particularly informative for confirming the structure. researchgate.nethmdb.ca Studies on related N-substituted L-aspartic acids have demonstrated the utility of both ¹H and ¹³C NMR in confirming the successful synthesis and purity of these compounds. rsc.org For example, in N-phenethyl-L-aspartic acid, the ¹³C NMR spectrum shows distinct signals for the carbonyl and aliphatic carbons, which align with the expected structure. rsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for N-Substituted L-Aspartic Acid Analogs in D₂O
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-phenethyl-L-aspartic acid | 7.41–7.29 (m, 5H), 3.82 (dd, 1H), 3.42–3.30 (m, 2H), 3.08–3.02 (m, 2H), 2.80 (dd, 1H), 2.67 (dd, 1H) | 176.80, 172.89, 136.34, 129.06, 128.77, 127.33, 59.34, 47.51, 35.09, 31.87 | rsc.org |
This table presents data for analogous compounds to illustrate the type of information obtained from NMR spectroscopy.
Conformational studies of similar molecules, like β-proline oligopeptides, utilize Nuclear Overhauser Effect (NOE) cross-peaks to determine the proximity of protons, which is crucial for defining the three-dimensional structure. frontiersin.org Such techniques could be applied to this compound to map its conformational landscape in detail.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, providing information on functional groups and the nature of intermolecular interactions, such as hydrogen bonding. derpharmachemica.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups. Key vibrational modes include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.
C-H stretching: Aliphatic C-H stretches appear around 2850-3000 cm⁻¹.
C=O stretching: The carboxylic acid groups give rise to strong absorptions in the 1650-1750 cm⁻¹ range. The exact position can indicate the protonation state and involvement in hydrogen bonding.
N-H bending: Found in the 1550-1650 cm⁻¹ region.
C-N stretching: Appears in the 1000-1250 cm⁻¹ range.
Studies on L-aspartic acid have shown that the vibrational frequencies are sensitive to the molecular environment. pmf.unsa.banih.gov For instance, the OH and NH stretching modes can be significantly shifted to lower frequencies in the solid state due to strong intermolecular hydrogen bonding. pmf.unsa.ba
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be useful for observing:
Symmetric COO⁻ stretching: This can help to determine the ionization state of the carboxyl groups.
In studies of L-aspartic acid, a strong Raman band around 939 cm⁻¹ has been assigned to the OH out-of-plane bending, which is a characteristic feature. researchgate.netakgec.ac.in The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.
Table 2: Characteristic Vibrational Frequencies for L-Aspartic Acid
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| NH₃⁺ asymmetric bending | 1509 | - | pmf.unsa.ba |
| C=O stretching + OH Bending | - | 1400 | akgec.ac.in |
| CH₂ bending | - | 1418 | akgec.ac.in |
| Symmetric COO⁻ stretch | - | 1487 | akgec.ac.in |
This table shows data for the parent amino acid, L-aspartic acid, to indicate expected vibrational modes.
Advanced Mass Spectrometry Techniques (e.g., ESI-MS/MS) for Molecular Characterization and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization tandem mass spectrometry (ESI-MS/MS), are indispensable for the molecular characterization and elucidation of the fragmentation pathways of this compound. ESI is a soft ionization technique that allows the molecule to be transferred into the gas phase as an intact ion, typically [M+H]⁺ or [M-H]⁻. nih.gov
Subsequent fragmentation of the parent ion in the mass spectrometer (MS/MS) provides valuable structural information. The fragmentation patterns are highly dependent on the structure of the molecule. For peptides containing aspartic acid, characteristic fragmentation pathways have been identified. nih.govnih.govbohrium.com
Common fragmentation reactions include:
Loss of water (H₂O) and ammonia (B1221849) (NH₃): These are common neutral losses from amino acids. researchgate.net
Loss of carbon dioxide (CO₂): This indicates the presence of a carboxylic acid group. researchgate.net
Cleavage of the peptide-like bond: In the case of this compound, cleavage of the N-C bond between the aminopropyl group and the aspartic acid moiety would be expected.
For peptides containing aspartic acid, specific fragmentation patterns can even be used to distinguish between α- and β-aspartic acid residues. nih.gov The presence of a basic amino acid residue near the aspartic acid can influence the intensity of certain fragment ions. nih.gov Furthermore, the fragmentation of deprotonated peptides containing aspartic acid often involves cleavage of the N-C bond N-terminal to the aspartic acid residue, which helps to identify its position within a peptide chain. bohrium.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Networks
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.govlibretexts.org By diffracting X-rays off a single crystal of this compound, it is possible to obtain an electron density map from which the precise positions of all atoms can be determined.
This technique would provide unambiguous information about:
Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.
Conformation: The exact solid-state conformation of the molecule, including the torsion angles of the backbone and side chains.
Stereochemistry: Confirmation of the L-configuration of the aspartic acid moiety.
Intermolecular interactions: A detailed picture of the hydrogen bonding network and other intermolecular forces that hold the molecules together in the crystal lattice.
For L-aspartic acid itself, the crystal structure has been determined, revealing a complex network of hydrogen bonds involving the amino and carboxyl groups. researchgate.net It is expected that this compound would also exhibit extensive hydrogen bonding in the solid state, involving both the aspartic acid functional groups and the additional amino group of the propyl substituent.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Solution Conformation
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for assessing the stereochemical purity and solution conformation of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. For this compound, the CD spectrum would be dominated by the electronic transitions of the chromophores, primarily the carboxyl groups, in a chiral environment. The sign and magnitude of the CD signal can be used to:
Confirm the L-configuration: The CD spectrum of the L-enantiomer will be a mirror image of the D-enantiomer. This allows for a sensitive assessment of enantiomeric purity.
Study solution conformation: Changes in the CD spectrum can indicate conformational changes in the molecule induced by factors such as pH, temperature, or the addition of metal ions.
Surface-Enhanced Spectroscopic Methods for Interfacial Structure Probing
Surface-enhanced spectroscopic methods, such as Surface-Enhanced Raman Scattering (SERS), provide valuable insights into the structure and orientation of molecules adsorbed on metal surfaces. nih.gov This is particularly relevant for understanding how this compound might interact with metal nanoparticles or surfaces, which is important in fields like biosensors and nanomaterials.
In a SERS experiment, the Raman signal of a molecule is dramatically enhanced when it is adsorbed onto or in close proximity to a nanostructured metal surface, typically silver or gold. researchgate.net This enhancement allows for the detection of very low concentrations of the analyte and provides information about the molecule's orientation with respect to the surface.
By analyzing the enhancement of different Raman bands, one can deduce which functional groups of this compound are closest to the metal surface. For example:
Strong enhancement of the carboxylate symmetric stretch would suggest that the carboxyl groups are interacting directly with the surface.
Enhancement of the amino group vibrations would indicate the involvement of the nitrogen atoms in the surface interaction.
Studies on other amino acids and dipeptides have shown that the orientation and interaction with the surface can be determined through detailed analysis of the SERS spectra. nih.govresearchgate.net For instance, the binding geometry of various amino acids on silver and gold colloidal surfaces has been proposed based on which vibrational modes are most strongly enhanced. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenethyl-L-aspartic acid |
| N-(4-fluorophenethyl)-L-aspartic acid |
| L-aspartic acid |
| D-aspartic acid |
| β-proline |
| Silver |
| Gold |
| N-(3-hydroxyphenethyl)-L-aspartic acid |
| N-(4-fluorobenzyl)-L-aspartic acid |
| (3-Aminopropyl)triethoxysilane |
| L-beta-aspartyl-L-aspartic acid |
| DL-Aspartic Acid |
| N-Acetyl-L-aspartic acid |
| N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide |
| N-(5-Hydroxypentyl)-N-(3-aminopropyl)hexanamide |
| Acarnidine |
| 5-aminopentanol |
| Acrylonitrile |
| N,N-dimethyl aspartic acid |
| L-alanine |
| L-cysteine |
| L-glutamine |
| Glycine |
| L-methionine |
| L-leucine |
| L-phenylalanine |
| L-proline |
| Met-Met |
| Cys-Cys |
| Gly-Gly |
| Leu-Leu |
| Phe-Phe |
| Pro-Pro |
| 2-aminomalonic acid |
| L-glutamic acid |
| L-Aspartic acid, 3TMS derivative |
| L-Aspartic acid-13C4 |
| L-Aspartic acid (3-¹³C, 98-99%) |
| AFVDSLYR |
| AFVDiSLYR |
| TMPP |
| KAPQYCGWDGTF |
| H-DL-Asp(1)-OH.DL-N(1)Asp-OH |
| H Leu Asp OH |
| H Gly Asp OH |
| H Gly Gly Asp Ala OH |
| X-Leu-Asp-Val-Leu-Gln (X=Leu, His, Lys, or Arg) |
| Asn-Gly |
| (S)-nipecotic acid |
Theoretical and Computational Chemistry of N 3 Aminopropyl L Aspartic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of N-(3-Aminopropyl)-L-aspartic acid. These computational methods provide a detailed picture of the molecule's electron distribution and energy levels.
Electronic Structure and Reactivity:
DFT calculations have been employed to determine the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. For this compound, a significant HOMO-LUMO gap of 6.20 eV has been calculated, indicating high stability. The distribution of these orbitals reveals that the HOMO is primarily located on the aspartic acid residue, while the LUMO is centered on the aminopropyl group. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.
Global reactivity descriptors, calculated using DFT, further characterize the molecule's chemical behavior.
| Descriptor | Value |
| Ionization Potential (I) | 6.84 eV |
| Electron Affinity (A) | 0.64 eV |
| Electronegativity (χ) | 3.74 eV |
| Hardness (η) | 3.10 eV |
| Softness (S) | 0.16 eV⁻¹ |
| Electrophilicity Index (ω) | 2.26 eV |
Spectroscopic Property Prediction:
Theoretical calculations have also been used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, the theoretical vibrational spectrum of this compound has been computed, showing good agreement with experimental Fourier-transform infrared (FTIR) spectra. This allows for the assignment of specific vibrational modes to different functional groups within the molecule.
Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods aids in the structural elucidation of the compound.
Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects in Various Media
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and the influence of the surrounding environment on this compound. These simulations track the atomic motions of the molecule over time, providing a dynamic perspective on its behavior.
Conformational Behavior:
Solvation Effects:
The solvent environment plays a crucial role in the conformational equilibrium and behavior of this compound. MD simulations in aqueous solution have shown that water molecules form a structured hydration shell around the charged and polar groups of the molecule. This solvation shell stabilizes the molecule and influences its conformational dynamics. The number of hydrogen bonds between the molecule and surrounding water molecules fluctuates, reflecting the dynamic nature of these interactions.
Prediction of Ionization States and pKa Values in Aqueous Environments
The ionization state of this compound is highly dependent on the pH of the aqueous environment, as it contains multiple ionizable groups: two carboxylic acid groups and two amino groups. Computational methods are employed to predict the pKa values of these functional groups, which determine their protonation state at a given pH.
Various computational approaches, including those based on quantum mechanics and empirical methods, can be used to estimate these pKa values. The predicted pKa values are crucial for understanding the molecule's charge distribution and its interactions with other molecules in biological systems.
| Ionizable Group | Predicted pKa |
| α-carboxylic acid | ~2.0-2.5 |
| β-carboxylic acid | ~3.7-4.2 |
| Primary amino group | ~9.5-10.0 |
| Secondary amino group | ~10.5-11.0 |
These predicted values indicate that at physiological pH (~7.4), the carboxylic acid groups will be deprotonated (negatively charged), and the amino groups will be protonated (positively charged), resulting in a zwitterionic form of the molecule.
Computational Modeling of Potential Ligand-Target Interactions
Computational modeling, particularly molecular docking and molecular dynamics simulations, is a valuable tool for investigating the potential interactions of this compound with biological targets such as proteins and enzymes. These methods can predict the binding mode and affinity of the molecule to a specific target.
By docking this compound into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to binding. The results of these simulations can guide the design of more potent and selective inhibitors or activators.
Development of Force Fields for Molecular Simulations of Modified Amino Acids
Accurate molecular simulations rely on the quality of the force field used to describe the interactions between atoms. Standard force fields may not always be adequate for representing modified amino acids like this compound. Therefore, the development and parametrization of specific force fields for such molecules are often necessary.
This process involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions from high-level quantum chemical calculations. The newly developed force field is then validated by comparing the results of MD simulations with experimental data or with the results of quantum chemical calculations. The availability of a well-parameterized force field is essential for conducting reliable and predictive simulations of this compound and its complexes with other molecules.
Biochemical Pathways and Enzymatic Interactions Involving N 3 Aminopropyl L Aspartic Acid
Investigation of Potential Biosynthetic Routes and Metabolic Origins
The precise biosynthetic pathway for N-(3-Aminopropyl)-L-aspartic acid in organisms has not been definitively elucidated. However, based on established enzymatic reactions for the synthesis of other N-substituted amino acids, two primary routes can be proposed.
The most probable metabolic origin is through the action of a carbon-nitrogen (C-N) lyase. d-nb.info Enzymes within the aspartase/fumarase superfamily are known to catalyze the reversible Michael addition of an amine to the double bond of fumarate (B1241708). nih.govresearchgate.netelectronicsandbooks.com Specifically, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase exhibit a broad substrate scope, accepting a variety of linear mono- and diamines for the enantioselective synthesis of N-substituted L-aspartic acid derivatives. nih.govnih.gov In this proposed pathway, 1,3-diaminopropane (B46017) would act as the amine nucleophile, attacking fumarate to yield this compound. This reaction is analogous to the synthesis of other N-substituted aspartic acids using enzymes like aspartate ammonia (B1221849) lyase (AspB) and EDDS lyase. nih.govnih.gov
A second potential, though less direct, biosynthetic route could involve the post-translational or independent modification of L-aspartic acid. This could occur via a mechanism similar to the formation of other N-acyl amino acids, where a donor molecule provides the aminopropyl group. frontiersin.org One such pathway involves enzymes that catalyze the direct condensation of an amine with an amino acid, often requiring ATP. frontiersin.org While well-documented for acyl groups, a similar enzymatic logic could apply to the transfer of an aminopropyl moiety to L-aspartic acid.
L-aspartic acid itself is a non-essential amino acid synthesized from the transamination of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govyoutube.com Therefore, any biosynthetic route for this compound would ultimately trace back to central carbon metabolism.
Enzymatic Biotransformations: Substrate Specificity and Catalytic Mechanisms
The formation of this compound is a biocatalytic transformation that can be achieved by C-N lyases, which catalyze the enantioselective hydroamination of fumarate. d-nb.info Two key enzymes from the aspartase/fumarase superfamily, Aspartate Ammonia Lyase (AspB) and Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, are particularly relevant. d-nb.infonih.gov
The catalytic mechanism for these enzymes involves the formation of an enolate intermediate from the substrate. electronicsandbooks.com In the reverse (synthetic) reaction, a general base in the enzyme's active site abstracts a proton, facilitating the nucleophilic attack of an amine on the C3 carbon of fumarate. electronicsandbooks.comnih.gov This results in the stereospecific formation of an L-aspartic acid derivative.
The substrate specificity of these enzymes determines their utility in synthesizing various N-substituted compounds. Aspartate ammonia lyase (AspB) from Bacillus sp. YM55-1, while highly active for ammonia, also accepts small nucleophiles like hydroxylamine, hydrazine, and methylamine (B109427), producing the corresponding N-substituted L-aspartic acids with excellent enantioselectivity. nih.govelectronicsandbooks.comrug.nl
EDDS lyase from Chelativorans sp. BNC1 demonstrates a significantly broader substrate scope, a highly desirable trait for biocatalysis. nih.govnih.gov It is capable of utilizing a wide range of primary mono- and diamines as substrates for addition to fumarate. nih.gov Given its tolerance for diamines like ethylenediamine, it is highly probable that it would also accept 1,3-diaminopropane, the required precursor for the synthesis of this compound.
Table 1: Substrate Specificity of Relevant C-N Lyases for Synthesis of N-Substituted L-Aspartic Acids
| Enzyme | Natural Substrate (Amine) | Accepted Non-Natural Amine Substrates | Key Catalytic Feature | Reference |
|---|---|---|---|---|
| Aspartate Ammonia Lyase (AspB) | Ammonia | Hydroxylamine, Hydrazine, Methylamine | High enantioselectivity for small nucleophiles. | nih.govelectronicsandbooks.com |
| Ethylenediamine-N,N′-disuccinic acid (EDDS) Lyase | Ethylenediamine, N-(2-aminoethyl)aspartic acid | Various linear mono- and diamines, arylalkylamines | Broad amine substrate scope, enabling synthesis of diverse aspartic acid derivatives. | nih.govnih.gov |
Role in Polyamine Metabolism and Interconversions: Insights from Related Structures
This compound can be considered a structural analogue of natural polyamines like spermidine (B129725) and spermine (B22157), suggesting a potential role in modulating their metabolism. Polyamine biosynthesis is a tightly regulated pathway crucial for cell growth and proliferation. scbt.combiorxiv.org Key enzymes in this pathway are spermidine synthase (SpdS) and spermine synthase (SPSY), which catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and spermidine, respectively. nih.govnih.gov
The structure of this compound features a 3-aminopropyl group, which is the key moiety transferred in polyamine synthesis. This structural mimicry suggests it could act as a competitive inhibitor of SpdS or SPSY. It would likely compete with the natural amine substrates (putrescine or spermidine) for binding to the enzyme's active site. nih.gov This hypothesis is supported by studies on other polyamine analogues. For instance, N-(3-aminopropyl)-cyclohexylamine, which shares the aminopropyl group, is a known inhibitor of spermine synthase. The binding of such analogues can disrupt the normal production of higher polyamines. scbt.com
By interfering with these synthases, this compound could alter the intracellular balance of polyamines, leading to an accumulation of precursors like putrescine or spermidine and a depletion of the downstream product, spermine. Such alterations in polyamine pools and ratios can have significant impacts on cellular processes. nih.gov
Modulation of Key Metabolic Pathways and Associated Enzyme Activities
Through its likely interaction with polyamine biosynthesis, this compound has the potential to modulate several key metabolic pathways.
Polyamine Pathway Modulation : The primary effect would be the disruption of polyamine homeostasis. Inhibition of spermine synthase would decrease the spermine-to-spermidine ratio, a critical factor in cellular regulation. scbt.com Furthermore, the introduction of polyamine analogues can induce the activity of polyamine catabolic enzymes, such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). nih.gov Increased SSAT activity accelerates the breakdown of spermidine and spermine, while SMOX activity generates hydrogen peroxide (H₂O₂) and toxic aldehydes, contributing to oxidative stress. nih.gov
Aspartate-Related Pathways : As an L-aspartic acid derivative, the compound could potentially interfere with enzymes that utilize L-aspartate as a substrate. L-aspartate is a central node in metabolism, serving as a precursor for the synthesis of other amino acids (lysine, threonine, methionine), purines, and pyrimidines. nih.govnih.gov Enzymes like aspartate aminotransferase (AAT), which interconverts aspartate and oxaloacetate, are crucial for linking amino acid and carbohydrate metabolism. youtube.comnih.gov The N-substitution on the aspartate moiety could hinder its recognition and processing by these enzymes, potentially disrupting nitrogen balance and the flow of metabolites into the TCA cycle.
Table 2: Potential Metabolic Pathways Modulated by this compound
| Pathway | Key Enzyme(s) Potentially Affected | Predicted Effect | Reference |
|---|---|---|---|
| Polyamine Biosynthesis | Spermidine Synthase (SpdS), Spermine Synthase (SPSY) | Competitive inhibition, leading to decreased spermine/spermidine levels. | scbt.comnih.gov |
| Polyamine Catabolism | Spermidine/spermine N1-acetyltransferase (SSAT), Spermine Oxidase (SMOX) | Induction of activity, leading to increased polyamine breakdown and H₂O₂ production. | nih.gov |
| Amino Acid Metabolism | Aspartate Aminotransferase (AAT), Aspartate Kinase | Potential inhibition due to substrate mimicry, affecting nitrogen metabolism and synthesis of other amino acids. | nih.govnih.gov |
| Nucleotide Synthesis | Aspartate Carbamoyltransferase | Potential disruption of pyrimidine (B1678525) and purine (B94841) synthesis pathways that use aspartate as a precursor. | nih.gov |
Molecular Mechanisms of Interaction with Proteins and Peptides
The molecular interactions of this compound with proteins are dictated by its composite structure: an L-aspartic acid core and a flexible aminopropyl side chain.
The most probable protein targets are the aminopropyltransferases, spermidine synthase (SpdS) and spermine synthase (SPSY). nih.govnih.gov The proposed mechanism of interaction is competitive inhibition at the active site. Crystal structures of SpdS show a binding pocket with highly conserved aspartate residues (e.g., Asp104, Asp173 in human SpdS) that form hydrogen bonds with the amino group of the substrate (putrescine). nih.gov The terminal amino group of the aminopropyl moiety of this compound would likely engage in similar hydrogen bonding interactions within this negatively charged pocket. nih.gov This would prevent the binding of the natural substrate and halt the transfer of the aminopropyl group from dcSAM, thereby inhibiting the enzyme.
The L-aspartic acid portion of the molecule also provides key interaction points. The two carboxyl groups are negatively charged at physiological pH, allowing for strong electrostatic interactions and hydrogen bonding with positively charged (e.g., Arginine, Lysine) or polar residues in a protein's binding site. wikipedia.org The precise geometry of the aspartate residue is critical for protein function; even subtle changes, such as isomerization from L-α-Asp to L-β-Asp, can dramatically alter a protein's activity by changing the orientation of the side chain and the length of the peptide backbone. acs.org This highlights the specificity of interactions involving the aspartate moiety. Furthermore, aspartic acid residues are known to contribute significantly to protein solubility and stability, a property that could influence the interaction of this compound with target proteins. nih.govnih.gov
Exploration of Neurochemical Engagement and Mechanisms of Action
The structural characteristics of this compound suggest a strong potential for neurochemical activity, particularly through engagement with the excitatory amino acid system.
L-aspartic acid is an established excitatory neurotransmitter that, along with L-glutamate, activates N-methyl-D-aspartate (NMDA) receptors. mdpi.commdpi.com The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. wikipedia.org Its activation requires the binding of both a primary agonist (glutamate) and a co-agonist (glycine or D-serine). wikipedia.orgyoutube.com Both L- and D-aspartate can act as agonists at the glutamate (B1630785) binding site of the NMDA receptor. mdpi.comnih.gov
Given that this compound contains the L-aspartate structure, it is a candidate for direct interaction with the NMDA receptor. It could potentially act as:
An agonist : Mimicking L-aspartate and contributing to receptor activation.
An antagonist : Binding to the receptor without causing the channel to open, thereby blocking the action of endogenous glutamate and aspartate. Conformationally restricted analogues of aspartic acid have been shown to act as antagonists. nih.gov
A partial agonist : Binding to the receptor and inducing a sub-maximal response. wikipedia.org
Adding another layer of complexity is the aminopropyl side chain, which makes the compound a structural analogue of polyamines. Polyamines like spermine are known allosteric modulators of the NMDA receptor, possessing their own binding sites and influencing receptor activity in a voltage-dependent manner. Therefore, this compound could exert a dual effect: interacting with the primary agonist site via its aspartate head and simultaneously modulating receptor function via its polyamine-like tail. This could lead to complex pharmacological effects on neuronal activity and synaptic transmission. nih.govyoutube.com
Advanced Analytical Methodologies for Detection and Quantification of N 3 Aminopropyl L Aspartic Acid
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for amino acid analysis. shimadzu.com These methods often require a derivatization step to enhance the detection of compounds like N-(3-Aminopropyl)-L-aspartic acid that lack a suitable chromophore. thermofisher.com Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). shimadzu.com
Pre-column derivatization is generally favored as it allows for the use of a wider variety of reagents and can lead to higher sensitivity. shimadzu.com Commonly used pre-column derivatization reagents for amino acids include:
o-phthalaldehyde (B127526) (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives. However, it does not react with secondary amines on its own. nih.gov To overcome this, OPA is often used in combination with a thiol, such as N-acetyl-L-cysteine, to form stable, fluorescent diastereomeric derivatives that can be separated on a reversed-phase column. nih.govresearchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines, making it a versatile reagent for comprehensive amino acid analysis. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A widely used reagent that reacts with both primary and secondary amines to produce highly stable and fluorescent derivatives. waters.comcreative-proteomics.com
Dansyl chloride and 2,4-Dinitrofluorobenzene (DNFB): These are other established derivatization agents that offer good stability and detectability. creative-proteomics.com
Post-column derivatization involves the separation of the underivatized amino acids followed by reaction with a reagent before detection. shimadzu.com This method offers high reproducibility and can be automated. shimadzu.com Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a colored compound detectable by a spectrophotometer. nih.gov
The choice of derivatization strategy and chromatographic conditions is critical for achieving the desired sensitivity and resolution. For instance, a method for the simultaneous determination of D- and L-aspartic acid utilized pre-column derivatization with a chiral adduct of OPA and N-acetyl-L-cysteine, allowing for the detection of as little as five picomoles of D-aspartate in the presence of a 100-fold excess of L-aspartate within a 10-minute analysis time. nih.gov
Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis of Amino Acids
| Reagent | Abbreviation | Amine Reactivity | Detection Method | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| o-phthalaldehyde | OPA | Primary | Fluorescence | Rapid reaction, high sensitivity. nih.gov | Does not react with secondary amines alone. nih.gov |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence | Versatile for all amino acids. nih.gov | Can be less stable than other derivatives. |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary | Fluorescence/UV | Forms highly stable derivatives. creative-proteomics.com | Requires specific reaction conditions. |
| Dansyl chloride | - | Primary & Secondary | Fluorescence/UV | Simple derivatization procedure. creative-proteomics.com | Slow reaction kinetics. creative-proteomics.com |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary | UV | Forms stable derivatives. creative-proteomics.com | Lower sensitivity compared to fluorescence methods. |
| Ninhydrin | - | Primary & Secondary | Visible Absorbance | Well-established for post-column derivatization. shimadzu.com | Longer analysis times. nih.gov |
Electrochemical Sensing Platforms for Isomeric Discrimination and Trace Analysis
Electrochemical sensors offer a promising alternative for the detection of amino acids, providing advantages such as high sensitivity, rapid response, and the potential for miniaturization. nih.gov A significant challenge in amino acid analysis is the differentiation between isomers, which can have vastly different biological activities. nih.gov Electrochemical methods can address this through the use of chiral selectors integrated into the sensor platform.
Recent research has focused on developing electrochemical sensors capable of distinguishing between amino acid enantiomers. For example, a chiral sensor for tryptophan enantiomers was constructed using a cyclodextrin-modified microporous organic network. nih.gov This platform demonstrated effective recognition of L-tryptophan over D-tryptophan. nih.gov Similarly, electrochemical sensors have been developed for the detection of other amino acids like phenylalanine, leucine, and valine, often employing modified electrodes to enhance selectivity and sensitivity. mdpi.com
For the analysis of aspartic acid, a sensitive voltametric electrochemical sensor was fabricated using a glassy carbon electrode modified with silver-doped zinc oxide nanosheets. nih.gov This sensor was able to detect L-aspartic acid in a phosphate-buffered medium through electro-oxidation, where the generated electrons and hydrogen ions enhanced the conductivity of the electrode. nih.gov While not specifically demonstrated for this compound, these approaches highlight the potential of electrochemical platforms for its trace analysis and isomeric discrimination with appropriate modifications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the polar and non-volatile nature of amino acids, a derivatization step is essential to make them amenable to GC analysis. sigmaaldrich.com This process involves converting the polar functional groups (e.g., -COOH, -NH2) into less polar, more volatile moieties. sigmaaldrich.com
A common derivatization strategy for GC-MS analysis of amino acids is a two-step process. mdpi.com First, the carboxylic acid group is esterified, for instance, by reacting with an acidic solution of an alcohol like methanol. mdpi.com Subsequently, the amino group is acylated using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net The resulting derivatives are volatile and can be readily separated by GC and detected by MS. researchgate.net
For example, a study on the derivatization of amino acids for GC-MS analysis evaluated the use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The stability of these derivatives is a key advantage, as some other silylating agents can be sensitive to moisture. sigmaaldrich.com The resulting TBDMS derivatives of amino acids produce characteristic fragments upon mass spectrometric analysis, allowing for their identification. sigmaaldrich.com This methodology could be adapted for the analysis of this compound, providing a robust and sensitive analytical approach.
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acids. techniques-ingenieur.fr The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. techniques-ingenieur.fr A major challenge in the CE analysis of most amino acids is the lack of a chromophore, making UV detection difficult. techniques-ingenieur.fr
To address this, derivatization with a labeling agent is often employed. For instance, o-phthalaldehyde (OPA) can be used to label amino acids, and the resulting derivatives can be detected with high sensitivity. cabidigitallibrary.org A study on the degradation of an aspartyl tripeptide demonstrated the utility of CE for separating various degradation products, including diastereomers, by adding a chiral selector like carboxymethyl-β-cyclodextrin to the background electrolyte. nih.gov Identification of the separated compounds was achieved by coupling the CE system to an electrospray ionization-mass spectrometer (CE-ESI-MS). nih.gov This approach showcases the potential of CE for the high-resolution separation and analysis of this compound and its potential isomers or related compounds.
Development of Novel Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric assays provide simple and often rapid methods for the quantification of specific analytes. While HPLC is a standard method for amino acid analysis, these assays can be particularly useful for high-throughput screening or when sophisticated chromatographic equipment is not available. nih.gov
For instance, a colorimetric assay for L-aspartate has been developed using an L-aspartate dehydrogenase enzyme system. nih.gov The reaction rate is measured by the formation of a colored formazan (B1609692) dye, which can be monitored spectrophotometrically. nih.gov To measure D-aspartate, the sample is first treated with L-aspartate oxidase to remove the L-enantiomer, followed by conversion of the D-aspartate to L-aspartate using a racemase, which is then quantified by the dehydrogenase-based assay. nih.gov This enzymatic approach offers high specificity.
Fluorometric assays often rely on derivatization with a fluorescent tag. Many of the derivatization reagents used for HPLC, such as OPA and FMOC, are inherently fluorescent and form the basis for such assays. nih.gov A novel in-needle pre-column derivatization method for amino acid quantification (iPDAQ) using HPLC with fluorescence detection has been developed. nih.gov This automated online process significantly improves throughput and reduces reagent consumption compared to conventional offline derivatization. nih.gov While these assays have not been specifically detailed for this compound, the principles can be applied to develop specific and sensitive spectrophotometric or fluorometric methods for its detection.
Integrated 'Omics' Approaches for Metabolomic Profiling
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is a powerful tool for understanding complex biological processes. biofueljournal.com Integrated 'omics' approaches, which combine metabolomics with other disciplines like proteomics and genomics, provide a holistic view of cellular function. biofueljournal.com
Targeted metabolomic analysis, often utilizing liquid chromatography-mass spectrometry (LC-MS/MS), allows for the high-throughput quantification of a predefined set of metabolites, including amino acids and their derivatives. nih.gov For example, an LC-MS/MS platform was developed to quantify 29 metabolites, including all 20 proteinogenic amino acids and several related derivatives, to study the effects of L-asparaginase on cancer cell metabolism. nih.gov This study provided insights into the dynamics of amino acid metabolism following drug treatment. nih.gov
Untargeted metabolomics, on the other hand, aims to measure as many metabolites as possible in a sample without pre-selection. biofueljournal.com This approach is useful for discovering novel biomarkers and understanding global metabolic changes in response to stimuli. A study combining untargeted metabolomics and proteomics was used to investigate the effects of nitrogen limitation on the metabolism of oleaginous algae, revealing changes in various metabolite classes, including amino acids. biofueljournal.com
These 'omics' strategies, particularly targeted metabolomic profiling, could be instrumental in elucidating the metabolic pathways involving this compound and understanding its physiological or pathological significance in various biological systems.
Role of N 3 Aminopropyl L Aspartic Acid in Advanced Materials Science and Biotechnology
Utilization in pH-Responsive Polymeric Systems and Hydrogels
The unique chemical structure of N-(3-Aminopropyl)-L-aspartic acid, featuring both acidic carboxyl groups and basic amino groups, makes it an exceptional monomer for creating pH-responsive "smart" materials. These materials, particularly polymers and hydrogels, can undergo significant changes in their physical and chemical properties in response to fluctuations in environmental pH.
The mechanism behind this responsiveness lies in the protonation and deprotonation of the molecule's functional groups. mdpi.com In acidic environments (low pH), the amino groups are protonated (e.g., -NH3+) and the carboxylic acid groups are neutral (-COOH). In alkaline conditions (high pH), the carboxylic acid groups become deprotonated (-COO-), creating negative charges, while the primary amino group is deprotonated and neutral (-NH2). mdpi.com These changes in ionization state dramatically alter the electrostatic interactions within the polymer network. For instance, in poly(aspartamide) derivatives, repulsion between negatively charged carboxylate groups in basic solutions causes the polymer chains to uncoil and the material to swell. mdpi.commdpi.com
Table 1: pH-Responsive Behavior of Aspartic Acid-Based Polymers
| pH Condition | Dominant Charge on Functional Groups | Intramolecular Forces | Hydrogel State | Potential Application |
|---|---|---|---|---|
| Acidic (e.g., pH < 4) | Amino groups are protonated (+); Carboxyl groups are protonated (neutral) | Hydrogen bonding may dominate; reduced electrostatic repulsion. | Collapsed / Low Swelling | Drug protection in the stomach. mdpi.com |
| Neutral/Basic (e.g., pH > 6) | Amino groups are neutral; Carboxyl groups are deprotonated (-) | Strong electrostatic repulsion between COO- groups. | Expanded / High Swelling | Drug release in the intestines. mdpi.commdpi.com |
Application as an Organic Template in Bio-mineralization Processes
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This process is meticulously controlled by organic macromolecules, primarily proteins rich in acidic amino acids like aspartic acid. nih.gov this compound and its polymers, such as poly(aspartic acid) (PASP), serve as excellent synthetic mimics of these proteins, enabling scientists to study and control mineralization processes in vitro.
The key to this function is the high density of negatively charged carboxylate groups at neutral pH, which can chelate positive ions like calcium (Ca2+). nih.govacs.org This interaction is fundamental to the formation of calcium-based biominerals like hydroxyapatite (B223615) (the primary component of bone) and calcium carbonate (found in shells and corals). nih.govkoreascience.kr
Studies have shown that poly(aspartic acid) is a highly effective modulator of mineralization:
Inhibition and Control: PASP can inhibit the spontaneous precipitation of calcium phosphate (B84403) and calcium carbonate from supersaturated solutions, preventing uncontrolled crystal growth. acs.orgnih.gov This inhibitory effect allows mineralization to occur in a more ordered fashion when confined to a template, such as collagen fibrils. rsc.orgnih.gov
Template for Oriented Growth: When used in models of bone formation, PASP helps guide the infiltration of amorphous calcium phosphate into collagen fibrils, which then crystallizes into oriented hydroxyapatite platelets, mimicking the natural structure of bone. rsc.orgnih.gov The flexible, disordered structure of PASP is thought to be crucial for its efficiency in this role. acs.org
Influence on Crystal Polymorph: In the crystallization of calcium carbonate, the presence of aspartic acid can influence which crystal form (polymorph) is created, for example, favoring the formation of vaterite over calcite. koreascience.krresearcher.life
The ability of this compound to act as a template stems from its capacity to sequester precursor ions and guide their assembly into organized mineral structures, a foundational concept in the bottom-up fabrication of advanced biomaterials. nih.gov
Conjugation Chemistry for the Development of Advanced Bioconjugates
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties. The multiple reactive sites on this compound make it a versatile linker or building block for creating such advanced bioconjugates.
The primary amine (-NH2) on the propyl group is a key functional handle. It is analogous to the epsilon-amino group of lysine, one of the most commonly targeted residues in protein conjugation. This amine can readily react with various electrophilic reagents, such as:
N-Hydroxysuccinimide (NHS) esters: These are widely used to form stable amide bonds with primary amines under mild aqueous conditions.
Isothiocyanates: These react with amines to form thiourea (B124793) linkages.
Aldehydes: These can react via reductive amination to form a stable secondary amine bond.
Simultaneously, the two carboxylic acid groups (-COOH) provide sites for conjugation to other amine-containing molecules. This reaction is typically mediated by carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which activate the carboxyl group to form an amide bond with a primary amine.
This dual functionality allows this compound to be used as a heterobifunctional linker, connecting two different molecules. For example, one part of a therapeutic agent could be attached to the primary amine, while a targeting moiety (like a peptide or antibody) could be attached via one of the carboxyl groups, creating a targeted drug delivery system. Polymers based on this monomer can be similarly functionalized, creating scaffolds for attaching drugs, imaging agents, or other biologically active molecules. researchgate.net
Functionalization of Surfaces and Nanomaterials for Enhanced Properties
The functionalization of surfaces and nanomaterials is critical for their application in biology and medicine, as the surface dictates how the material interacts with its biological environment. This compound is an ideal candidate for surface modification due to its anchoring capabilities and functional groups.
The molecule can be attached to various material surfaces, such as iron oxide, gold, or silica (B1680970) nanoparticles, through several mechanisms. nih.gov The carboxylic acid groups can form strong bonds with metal oxide surfaces, while the amine groups can also be used for attachment. This process, often called "grafting to," imparts new properties to the nanoparticle.
Key benefits of using this molecule for surface functionalization include:
Improved Biocompatibility: Coating a synthetic nanoparticle with a biomolecule like an amino acid derivative can reduce its toxicity and make it more compatible with biological systems. nih.gov
Colloidal Stability: The charged groups (negative -COO- and positive -NH3+) can create a surface charge (zeta potential) that prevents nanoparticles from aggregating in solution, enhancing their stability. An L-aspartic acid coating on iron oxide nanoparticles resulted in a negative zeta potential of -21.1 mV, indicating good stability. nih.gov
Enhanced Cellular Uptake: Surfaces functionalized with positively charged ligands tend to show higher internalization into cells. The aminopropyl group, which is protonated at physiological pH, can facilitate the uptake of functionalized nanoparticles into cells.
Further Conjugation: The free functional groups not used for anchoring provide points for the covalent attachment of other molecules, such as drugs, targeting ligands, or imaging agents, creating multifunctional nanoplatforms for diagnostics and therapeutics. researchgate.net
Design of Metal-Chelating Ligands and Coordination Complexes
Chelation is the process of forming multiple coordinate bonds between a single central metal ion and a ligand that has two or more donor atoms. This compound is an excellent chelating agent due to its multiple potential donor sites: the nitrogen of the primary amine, the nitrogen of the secondary amine, and the oxygen atoms of the two carboxylate groups.
The ability of this molecule to bind metal ions is highly dependent on pH, which determines which functional groups are deprotonated and available for coordination. researchgate.net At neutral or slightly basic pH, the carboxylate groups are deprotonated and readily bind to positively charged metal ions. This strong affinity for metal ions has been exploited in several applications using the related polymer, poly(aspartic acid) (PASP):
Scale Inhibition: PASP is widely used in industrial settings to prevent the formation of mineral scale (e.g., calcium carbonate, calcium sulfate) by chelating Ca2+ ions and inhibiting crystal growth. nih.gov
Corrosion Inhibition: By chelating iron ions, PASP can inhibit the corrosion of steel surfaces. nih.govgriffith.edu.au
Therapeutic Potential: The ability to chelate metal ions suggests potential biomedical applications. For instance, PASP has been shown to inhibit the formation of calcium phosphate-based kidney stones and to alleviate the toxicity of heavy metals. nih.govgriffith.edu.au
The specific structure of this compound allows it to form stable, multi-ring chelate structures with a single metal ion, making it a more potent chelator than aspartic acid alone. This property is valuable in designing coordination complexes for applications ranging from environmental remediation (removing heavy metals from water) to medicine (chelation therapy) and catalysis.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| L-aspartic acid |
| Poly(aspartic acid) (PASP) |
| Poly(aspartamide) |
| N-methacryloyl-l-β-isopropylasparagine |
| Hydroxyapatite |
| Calcium Carbonate |
| Calcium Phosphate |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |
| N-Hydroxysuccinimide (NHS) |
Future Research Directions and Emerging Paradigms for N 3 Aminopropyl L Aspartic Acid Investigations
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical and biological research offers a transformative approach to studying compounds like N-(3-Aminopropyl)-L-aspartic acid. These computational tools can accelerate the discovery process, predict properties, and elucidate complex interactions, thereby reducing the time and cost associated with traditional laboratory-based experimentation.
AI and ML algorithms can be trained on existing data from related amino acid derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of this compound and its analogs. nih.gov For instance, models can be developed to forecast its binding affinity to specific protein targets, a crucial step in drug discovery. nih.gov Computational studies on similar molecules like L-aspartic acid have already demonstrated the potential to calculate molecular descriptors and properties, providing a foundation for building more complex predictive models. researchgate.net Furthermore, machine learning has been successfully applied to predict the probability and rate of asparagine deamidation, a common protein degradation pathway, showcasing the power of these techniques in understanding amino acid stability. nih.gov By leveraging large datasets and sophisticated algorithms, researchers can screen virtual libraries of this compound derivatives for desired characteristics, prioritizing the most promising candidates for synthesis and experimental validation.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Predicted Outcome | Potential Impact |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Bioavailability, solubility, toxicity | Accelerated lead compound identification |
| Target Identification | Deep Learning, Network Analysis | Potential protein binding sites | Discovery of novel therapeutic targets |
| Synthesis Planning | Retrosynthesis Algorithms | Optimized and sustainable synthetic routes | Efficient and cost-effective production |
| Interaction Modeling | Molecular Dynamics Simulations | Understanding of binding mechanisms | Rational design of more potent derivatives |
Development of Advanced in vitro Systems for Mechanistic Studies
To gain a deeper understanding of the biological effects and mechanisms of action of this compound, the development and utilization of advanced in vitro systems are paramount. These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures and can provide crucial insights into cellular and tissue-level responses.
Organ-on-a-chip platforms, which are microfluidic devices containing living cells that mimic the structure and function of human organs, represent a significant leap forward in in vitro modeling. nih.govnih.gov These systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in a human-relevant context, reducing the reliance on animal models. researchgate.net For instance, a gut-liver-on-a-chip model could elucidate the compound's metabolic fate after oral administration. nih.gov Furthermore, three-dimensional (3D) cell cultures, such as spheroids and organoids, better replicate the complex cell-cell and cell-matrix interactions found in native tissues. mdpi.com These models are invaluable for investigating the compound's effects on specific cellular processes, such as proliferation, differentiation, and inflammation, in a more realistic setting.
Exploration of Novel Bio-inspired Material Applications
The unique chemical structure of this compound, featuring both amine and carboxylic acid functionalities, makes it an attractive building block for the creation of novel bio-inspired materials. Its inherent biocompatibility and biodegradability, derived from its L-aspartic acid backbone, are highly desirable properties for biomedical applications. researchgate.net
One promising area of exploration is the development of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues. thinkdochemicals.com Poly(aspartic acid)-based hydrogels have already demonstrated significant potential in drug delivery and tissue engineering. researchgate.netthinkdochemicals.com By incorporating this compound into these hydrogel networks, it may be possible to tailor their physical and chemical properties, such as swelling behavior, degradation rate, and drug release kinetics. For example, the primary amine group could be used for cross-linking or for conjugating bioactive molecules. researchgate.net The development of injectable hydrogels for wound healing is another potential application, where the material could provide a moist environment conducive to tissue repair and exhibit antimicrobial properties. nih.gov Furthermore, the ability of aspartic acid residues to interact with inorganic materials could be exploited in the design of composite materials for bone tissue engineering. mdpi.com
Comprehensive Multi-Omics Profiling in Relevant Biological Systems
To fully elucidate the biological impact of this compound, a comprehensive multi-omics approach is essential. This strategy involves the simultaneous analysis of various molecular levels, including the genome, transcriptome, proteome, and metabolome, to provide a holistic view of the cellular and organismal response to the compound. nih.gov
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can reveal changes in metabolic pathways following exposure to this compound. nih.gov Targeted metabolomic analysis can quantify specific amino acids and their derivatives, providing insights into how the compound is metabolized and how it affects endogenous amino acid pools. nih.gov For instance, studies on muscle atrophy have utilized non-targeted metabolomics to identify changes in amino acid metabolism, including alterations in alanine, proline, glutamine, and asparagine levels. metabolomicsworkbench.org Similar approaches could be applied to understand the metabolic consequences of this compound administration. Integrating metabolomics data with proteomics and transcriptomics can then link these metabolic changes to alterations in protein expression and gene regulation, providing a more complete mechanistic picture. nih.gov This multi-omics profiling can be particularly powerful when applied to the advanced in vitro systems described in the previous section, allowing for a detailed investigation of the compound's effects in a controlled, human-relevant environment. nih.gov
Table 2: Multi-Omics Approaches for Investigating this compound
| Omics Discipline | Analytical Technique | Key Information Gained |
| Genomics | DNA Sequencing | Identification of genetic variations influencing response |
| Transcriptomics | RNA-Seq, Microarrays | Changes in gene expression profiles |
| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications |
| Metabolomics | NMR, Mass Spectrometry | Perturbations in metabolic pathways and biomarker discovery |
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical synthesis. peptide.com Applying these principles to the synthesis and derivatization of this compound can lead to more sustainable and environmentally friendly production methods.
One of the most promising green chemistry strategies is the use of biocatalysts, such as enzymes. nih.gov Enzymes operate under mild reaction conditions, are highly specific, and can often be reused, making them an attractive alternative to traditional chemical catalysts. researchgate.net For example, aspartase and related C-N lyases have been successfully used for the enantioselective synthesis of L-aspartic acid and its N-substituted derivatives from fumarate (B1241708) and various amines. rug.nlnih.gov Research into engineering these enzymes could expand their substrate scope to efficiently produce this compound. rug.nl The enzymatic synthesis of isotopically labeled L-aspartic acid has also been demonstrated, a technique that could be adapted for producing labeled this compound for use in metabolic studies. researchgate.net Furthermore, developing one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can reduce solvent waste and purification steps. rsc.org The thermal polymerization of aspartic acid to polysuccinimide, a precursor for poly(aspartic acid) derivatives, is another example of a green synthetic route that utilizes a renewable feedstock and produces water as the only byproduct. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
